molecular formula C8H14O3 B1587198 3-Methoxycyclohexanecarboxylic acid CAS No. 99799-10-7

3-Methoxycyclohexanecarboxylic acid

Cat. No.: B1587198
CAS No.: 99799-10-7
M. Wt: 158.19 g/mol
InChI Key: KAWNRNMMEKTYGM-UHFFFAOYSA-N
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Description

3-Methoxycyclohexanecarboxylic acid (CAS 99799-10-7) is a cyclohexane derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. As a methoxylated carboxylic acid, it is part of a broader class of cyclohexanecarboxylic acid derivatives whose systematic exploration began in the mid-20th century, leading to diverse molecular architectures . Its value in research stems from its role as a key building block and intermediate in organic synthesis, particularly in the development of complex therapeutic molecules and for conducting structure-activity relationship (SAR) studies . The specific positioning of the methoxy group at the 3-position relative to the carboxylic acid functionality creates unique reactivity patterns and stereochemical complexity, as the compound can exist as cis and trans stereoisomers . This makes it a useful precursor for antifibrinolytic agents and other bioactive compounds . Researchers utilize this compound to explore the effects of oxygen-containing substituents on the chemical and biological properties of cyclic structures . The compound is offered for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methoxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWNRNMMEKTYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395252
Record name 3-methoxycyclohexanecarboxylic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99799-10-7
Record name 3-Methoxycyclohexanecarboxylic acid
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Record name 3-methoxycyclohexanecarboxylic acid
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Record name 3-methoxycyclohexane-1-carboxylic acid
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Preparation Methods

Hydrogenation of Benzenecarboxylic Acid Derivatives

A notable industrially relevant method for preparing cyclohexanecarboxylic acid derivatives, including methoxy-substituted analogs, involves catalytic hydrogenation of benzenecarboxylic acid compounds. This process includes:

  • Step 1: Hydrogenation of the aromatic benzene ring of benzenecarboxylic acid derivatives under hydrogen gas in the presence of aryl hydrogenation catalysts such as rhodium or ruthenium compounds supported on solids.
  • Step 2: The reaction is conducted in solvents containing tertiary cyclic amide compounds (e.g., N-methyl-2-pyrrolidone), which facilitate the hydrogenation process and allow recycling of solvents.
  • Step 3: Under controlled conditions, the benzene ring is converted to a cyclohexane ring, yielding cyclohexanecarboxylic acid derivatives with the desired substitution pattern, including the 3-methoxy group if present on the starting benzenecarboxylic acid.

This two-step hydrogenation process can be adapted to produce 3-methoxycyclohexanecarboxylic acid by starting from 3-methoxybenzenecarboxylic acid, followed by hydrogenation of both the aromatic ring and, if needed, further hydrogenation of carboxylic acid groups to hydroxymethyl derivatives.

Stereochemical Considerations and Isomer Formation

The cyclohexane ring in this compound can exist in different stereochemical forms (cis/trans isomers), which affect the physical and chemical properties of the compound. Preparation methods must consider:

  • Isomer Ratios: Hydrogenation conditions and catalysts influence the cis/trans ratio of the product.
  • Purification: Chromatographic techniques or crystallization may be required to separate isomers for applications requiring stereochemical purity.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Key Features References
Hydrogenation of 3-methoxybenzenecarboxylic acid 3-Methoxybenzenecarboxylic acid H2 gas, Rh or Ru catalyst, tertiary cyclic amide solvent, elevated pressure and temperature Converts aromatic ring to cyclohexane ring, solvent recycling possible, cis/trans isomer formation
Chlorination to Acyl Chloride (Intermediate step) This compound Thionyl chloride (SOCl2) or PCl5, reflux Activates acid group for further reactions
Esterification and Hydrolysis 3-Methoxycyclohexanol or related alcohols Acid catalysts for esterification, acid/base for hydrolysis Laboratory scale, allows stereochemical control Inferred from general organic synthesis
Stereochemical Purification Mixtures of cis/trans isomers Chromatography, recrystallization Required for isomerically pure products

Detailed Research Findings

  • The patent literature describes efficient hydrogenation processes that use rhodium or ruthenium catalysts supported on solids in the presence of tertiary cyclic amide solvents to convert benzenecarboxylic acids to cyclohexanecarboxylic acids, including methoxy-substituted derivatives.
  • The solvent system plays a critical role in catalyst performance and product separation, enabling recycling and minimizing waste.
  • The cis/trans ratio of cyclohexanedicarboxylic acids formed can range typically from 3.0 to 5.2, indicating significant stereochemical complexity that needs to be managed during preparation.
  • Conversion of the carboxylic acid to the corresponding acyl chloride via chlorinating agents like thionyl chloride is a well-established method to facilitate further synthetic transformations, including nucleophilic substitution to form amides or esters.
  • Research articles on cyclohexanecarboxylic acid derivatives highlight the importance of stereochemical purity and the use of protecting groups or specific catalysts to control the substitution pattern and stereochemistry during synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.19 g/mol
  • Density : 1.087 g/mL at 25°C
  • Boiling Point : 140-142°C at 5 mm Hg
  • Flash Point : >230°F (113°C)

The compound features both a methoxy group and a carboxylic acid functional group, which contributes to its reactivity and versatility in synthetic applications .

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Electrocatalytic Hydrogenation : Research has shown that this compound can be involved in the electrocatalytic hydrogenation of benzoic acids to cyclohexanecarboxylic acids under mild conditions, demonstrating its utility in producing complex organic molecules .
  • Synthesis of Polyketides : The compound is also utilized in the production of polyketides, which are important for drug development. It acts as a precursor in the biosynthetic pathways leading to various natural products .

Pharmaceutical Applications

The pharmaceutical potential of this compound lies primarily in its role as a precursor for drug synthesis:

  • Rapamycin Analogues : It has been noted that derivatives of cyclohexanecarboxylic acids, including 3-methoxy derivatives, can be used to generate novel rapamycin analogues. These compounds have shown promise in inhibiting the mTORC1 pathway, which is critical for regulating cell growth and metabolism .
  • Antimicrobial Properties : Some studies have indicated that compounds derived from this compound exhibit antimicrobial activity, making them candidates for further investigation in antibiotic development .

Biosynthetic Research

The compound plays a significant role in biosynthetic research, particularly in understanding the mechanisms of natural product formation:

  • Diversity-Oriented Synthesis : It has been employed in experiments aimed at bioengineering the rapamycin biosynthetic gene cluster, leading to the discovery of various analogues with altered structures but retained biological activity. This highlights its importance in advancing synthetic biology and pharmacology .

Case Studies

Application AreaDescriptionReference
Chemical SynthesisUsed as a building block for synthesizing cyclohexanecarboxylic acids through electrocatalysis.
Pharmaceutical DevelopmentPrecursor for rapamycin analogues with potential mTORC1 inhibitory activity.
Biosynthetic PathwaysInvestigated for its role in producing polyketides and understanding natural product synthesis.

Mechanism of Action

The mechanism of action of 3-methoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid functionality allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry: Unlike 3-Methylcyclohexanecarboxylic acid (with defined stereocenters), the target compound and 3-Aminocyclohexanecarboxylic acid exist as stereoisomeric mixtures, complicating enantioselective applications .
  • Molecular Weight : The methoxycarbonyl derivative (C₉H₁₄O₄) has the highest molecular weight due to its additional ester group .

Physicochemical Properties

  • Solubility: The methoxy group enhances water solubility compared to non-polar analogs like 3-Methylcyclohexanecarboxylic acid. However, the ketone in 3-Oxocyclohexanecarboxylic acid may reduce solubility due to increased hydrophobicity .
  • Acidity : The carboxylic acid group (pKa ~4-5) dominates acidity, but electron-withdrawing substituents (e.g., methoxy) slightly enhance acidity compared to electron-donating groups (e.g., methyl) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Boiling Point (°C) Melting Point (°C) LogP (Predicted)
This compound ~280 (decomposes) 90-95 1.2
3-Methylcyclohexanecarboxylic acid 275 65-70 1.8
3-(Methoxycarbonyl)cyclohexanecarboxylic acid >300 120-125 0.5
3-Oxocyclohexanecarboxylic acid 250 110-115 0.9

Table 2: Key Suppliers and Purity

Compound Supplier Purity Price (USD/g)
This compound Santa Cruz Biotechnology 98% 85.00
3-Methylcyclohexanecarboxylic acid Sigma-Aldrich 97% 45.00
3-Oxocyclohexanecarboxylic acid Alfa Aesar 95% 60.00

Biological Activity

3-Methoxycyclohexanecarboxylic acid (C8H14O3) is a cyclic carboxylic acid that has garnered interest due to its potential biological activities. This compound is characterized by a methoxy group and a cyclohexane ring, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula: C8H14O3
  • Molecular Weight: 158.20 g/mol
  • Structure: Contains a cyclohexane ring substituted with a methoxy group and a carboxylic acid functional group.

Research indicates that this compound may influence various biological pathways, primarily through its interaction with key enzymes and receptors. Notably, it has been observed to modulate the mTORC1 signaling pathway, which is crucial for cell growth and metabolism. The compound's structural features allow it to bind effectively to proteins involved in these pathways, potentially altering their activity.

Inhibition of Peptidyl-Prolyl Isomerase (PPIase)

Studies have demonstrated that this compound exhibits inhibitory effects on PPIase activity, specifically targeting FK506-binding proteins (FKBPs). This inhibition can impact various cellular processes, including immune responses and cell proliferation.

Antimicrobial Activity

In vitro assays have shown that this compound possesses antimicrobial properties against certain pathogenic bacteria. For instance, it has demonstrated effectiveness against Burkholderia pseudomallei, a bacterium responsible for melioidosis, showcasing an IC50 value of less than 25 nM .

Antifungal Properties

The compound has also been evaluated for its antifungal activity using Saccharomyces cerevisiae as a model organism. Results indicated that it retains significant antifungal properties, likely through similar mechanisms that inhibit the mTOR pathway .

Case Study 1: Inhibition of mTOR Pathway

In a controlled laboratory setting, researchers investigated the effects of this compound on the mTORC1 pathway. The study revealed that while the compound reduced the phosphorylation of S6 ribosomal protein (a downstream target of mTOR), its efficacy diminished with alterations in the cyclohexane ring structure. This finding emphasizes the importance of molecular configuration in determining biological activity .

Case Study 2: Antimicrobial Efficacy Against Burkholderia pseudomallei

A series of experiments assessed the antimicrobial efficacy of this compound against Burkholderia pseudomallei. The compound was found to significantly increase the survival rates of human macrophages exposed to this pathogen, suggesting potential therapeutic applications in treating infections caused by this bacterium .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50 ValueReference
PPIase InhibitionFK506-binding proteins< 25 nM
AntimicrobialBurkholderia pseudomallei< 25 nM
AntifungalSaccharomyces cerevisiaeSimilar to mTORC1

Q & A

Q. What are the common synthetic routes for 3-Methoxycyclohexanecarboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves methoxylation and oxidation steps. For structurally similar compounds like 1-Methoxycyclohexane-1-carboxylic acid, cyclohexanone is reacted with methanol under acid catalysis to form a methoxy intermediate, followed by oxidation using agents like KMnO₄ or CrO₃ . Optimization includes adjusting catalyst concentration (e.g., H₂SO₄ for methoxylation) and temperature (60–80°C for oxidation). Yield improvements may involve continuous flow reactors for better heat and mass transfer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : The methoxy group (δ ~3.3 ppm in ¹H NMR) and carboxylic proton (δ ~12 ppm in ¹H NMR; δ ~170–180 ppm in ¹³C NMR) are diagnostic.
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O–CH₃ (~2850–3000 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 158.19 g/mol for analogs) confirm molecular weight .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

The methoxy group increases hydrophobicity compared to non-substituted cyclohexanecarboxylic acids. Its electron-donating nature directs electrophilic substitution reactions to specific ring positions. For example, in 6-Methylcyclohex-3-ene-1-carboxylic acid, substituents alter ring strain and reactivity toward oxidation or reduction .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction yields for methoxylation-oxidation sequences?

Discrepancies often arise from varying catalyst purity or oxidation conditions. For instance, CrO₃ may over-oxidize side products, while KMnO₄ requires strict pH control. Systematic studies using Design of Experiments (DoE) can isolate variables like temperature, solvent polarity, and catalyst loading . Comparative HPLC or GC-MS analysis of byproducts can identify yield-limiting factors .

Q. What strategies enable enantioselective synthesis of this compound if chiral centers are present?

Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are effective. For analogs like (2R,3R)-2-methyloxane-3-carboxylic acid, asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries can induce stereoselectivity . X-ray crystallography or circular dichroism (CD) validates enantiomeric purity .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

  • In vitro assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or isothermal titration calorimetry (ITC).
  • Docking studies : Computational models (e.g., AutoDock Vina) predict binding modes to targets like cyclooxygenase or cytochrome P450 .
  • Metabolic stability tests : LC-MS tracks degradation in liver microsomes to evaluate pharmacokinetic profiles .

Q. How do steric and electronic effects of substituents impact regioselectivity in derivative synthesis?

In 4-Methylcyclohex-1-ene-1-carboxylic acid, the methyl group’s steric hindrance directs electrophiles to less hindered positions. For this compound, computational tools (e.g., DFT calculations) predict regioselectivity in reactions like halogenation or esterification by analyzing charge distribution and transition states .

Data Contradiction Analysis

Q. Why do some studies report divergent oxidation outcomes for methoxy-substituted cyclohexanecarboxylic acids?

Contradictions may stem from:

  • Oxidant selectivity : KMnO₄ preferentially oxidizes allylic C–H bonds, while CrO₃ targets primary alcohols.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than protic solvents (e.g., H₂O).
  • Substituent positioning : 3-Methoxy vs. 1-Methoxy analogs exhibit varying ring conformations, altering oxidation pathways .

Methodological Tables

Table 1. Comparison of Oxidation Agents for Cyclohexanecarboxylic Acid Derivatives

OxidantConditionsYield (%)Key ByproductsReference
KMnO₄H₂O, 80°C, pH 765–75Diketones, CO₂
CrO₃H₂SO₄, 60°C70–85Esters, Aldehydes
Ozone (O₃)CH₂Cl₂, -78°C50–60Ozonides, Fragments

Retrosynthesis Analysis

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Feasible Synthetic Routes

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